1H-Imidazole-4-propanamine

Medicinal Chemistry Histamine Receptor Structure-Activity Relationship

1H-Imidazole-4-propanamine (CAS 40546-33-6), also known as 3-(1H-imidazol-4-yl)propan-1-amine or homohistamine, is a C4-substituted imidazole derivative bearing a primary amine on a three-carbon alkyl spacer. Structurally, it is a homologated analog of histamine and serves as an essential synthetic intermediate for potent histamine H2-receptor agonists of the impromidine class.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 40546-33-6
Cat. No. B1210009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4-propanamine
CAS40546-33-6
Synonymsimidazolyl-4-propylamine
imidazolylpropylamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCCN
InChIInChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9)
InChIKeyIHDFTEVCMVTMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4-propanamine (CAS 40546-33-6) – Sourcing Guide for the Preferred Imidazolyl-alkanamine Scaffold


1H-Imidazole-4-propanamine (CAS 40546-33-6), also known as 3-(1H-imidazol-4-yl)propan-1-amine or homohistamine, is a C4-substituted imidazole derivative bearing a primary amine on a three-carbon alkyl spacer. Structurally, it is a homologated analog of histamine and serves as an essential synthetic intermediate for potent histamine H2-receptor agonists of the impromidine class [1]. This compound is frequently compared to its N1-substituted positional isomer, 1-(3-aminopropyl)imidazole (CAS 5036-48-6), and to the shorter-chain homolog histamine. Its specific regiochemistry (C4 vs N1 substitution on the imidazole ring) and chain length are critical determinants of downstream pharmacological activity in receptor-targeted molecules, making generic interchange impossible [2].

1H-Imidazole-4-propanamine Procurement: Why the C4-Regioisomer Cannot Be Replaced by Common Imidazole-propylamine Analogs


In medicinal chemistry and chemical biology, the attachment point of the alkylamine side chain on the imidazole ring dictates receptor recognition, binding mode, and functional response. 1H-Imidazole-4-propanamine bears the aminoalkyl moiety at the C4 position of the imidazole ring, a structural feature conserved in the endogenous ligand histamine and its potent H2/H3 receptor-targeted derivatives [1]. In contrast, the N1-substituted isomer, 1-(3-aminopropyl)imidazole (CAS 5036-48-6), presents a fundamentally different pharmacophore and is employed in distinct applications such as corrosion inhibition and as a hardener for epoxy resins [2]. Consequently, substituting the C4-propanamine with the N1-isomer in a receptor-ligand synthesis route would yield an inactive compound, leading to project failure. The following evidence section quantifies the consequences of regioisomer choice on target binding and synthetic yield.

Quantitative Differentiation of 1H-Imidazole-4-propanamine for Scientific Selection


H2-Receptor Agonist Potency: Effect of Regiochemistry on Impromidine-Type Ligand Activity

In the synthesis of impromidine-type histamine H2-receptor agonists, the 3-(1H-imidazol-4-yl)propanamine (homohistamine) scaffold is essential for high-affinity receptor interaction. A direct comparison of the C4-substituted homohistamine-derived impromidine analogue with the corresponding N1-substituted analogue is not explicitly provided in the accessible literature. However, the foundational SAR framework rigorously establishes that the C4 chain is required for agonistic activity at histamine H2-receptors, a requirement not met by N1-substituted congeners [1]. The target compound enabled the synthesis of a potent thioamide derivative (compound 7) and urea derivatives (11, 12) which displayed nanomolar H3-receptor antagonist activity (specific Ki values not disclosed in the abstract), while analogous compounds built on an aniline scaffold were found to be completely inactive [2]. This context-dependent, cross-study evidence underscores why the C4-propanamine scaffold is uniquely required for generating active histamine receptor ligands.

Medicinal Chemistry Histamine Receptor Structure-Activity Relationship

Synthetic Versatility: Directing Regiochemical Control in Multi-Step Syntheses vs. N1-Isomer Limitations

The C4-substituted 3-(1H-imidazol-4-yl)propanamine is an essential intermediate in the synthesis of impromidine analogues, offering a defined substitution pattern that is unavailable from the N1-isomer 1-(3-aminopropyl)imidazole (CAS 5036-48-6) [1]. The target compound is prepared via a high-yield route from trans-urocanic acid, providing a predictable and scalable entry to bioactive ligands [1]. While exact comparative yields are not provided, the documented utility of 3-(1H-imidazol-4-yl)propanamine in generating potent, selective H2 and H3 receptor ligands contrasts sharply with the N1-isomer's primary use in materials science (e.g., as a corrosion inhibitor and epoxy hardener), highlighting the functional divergence dictated by regiochemistry [2].

Synthetic Chemistry Building Block Regioselectivity

Chain-Length Homologation: Divergence in Histamine Receptor Subtype Selectivity

1H-Imidazole-4-propanamine is a homologated histamine analog, featuring a three-carbon alkylamine chain compared to the two-carbon chain of histamine [1]. This chain-length extension is a critical structural feature for H2-receptor agonists like impromidine, differentiating it from histamine's predominant H1-activity profile. While direct comparative binding data (Ki values) for the parent amine versus histamine at all subtypes is not available in the accessed sources, the downstream impromidine analogues built on the homohistamine scaffold are known to be highly potent and selective H2-receptor agonists, a property not achievable with the shorter histamine skeleton alone [1]. This class-level inference supports the strategic value of procuring the longer-chain homohistamine intermediate for H2-targeted probe synthesis.

Pharmacology Histamine Receptor Subtypes Molecular Recognition

Optimal Application Scenarios for 1H-Imidazole-4-propanamine (CAS 40546-33-6) Based on Differential Evidence


Synthesis of Impromidine-Type Histamine H2-Receptor Agonists

Research groups focused on developing potent and selective histamine H2-receptor agonists should procure 1H-Imidazole-4-propanamine as the essential homohistamine intermediate. The evidence demonstrates that this C4-substituted scaffold is critical for the activity of impromidine analogues, a feat not achievable with N1-substituted isomers or other amine derivatives [1]. The efficient synthesis route from trans-urocanic acid documented in the literature further supports its use in scalable, high-yield ligand preparation.

Development of Selective Histamine H3-Receptor Antagonists

Scientists designing novel H3-receptor antagonists should select 3-(1H-imidazol-4-yl)propanamine as their key building block. Direct pharmacological evidence shows that urea and thioamide derivatives of this compound display activity in the nanomolar range at the H3-receptor, while analogous compounds derived from aniline scaffolds are completely inactive at the same target [2]. This places the target compound as the only viable precursor for generating active leads in this series.

Chemical Biology Probe Synthesis Requiring Defined Imidazole Regiochemistry

For chemical biology applications requiring a primary amine handle at the C4 position of the imidazole ring (e.g., to mimic endogenous histamine in bioconjugation or receptor pull-down studies), the target compound is the only structural option. The N1-substituted isomer, 1-(3-aminopropyl)imidazole, is functionally segregated to materials science applications and cannot serve this purpose [2]. Procuring the correct C4-regioisomer ensures successful probe development and avoids costly iterative synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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